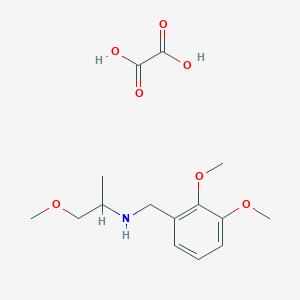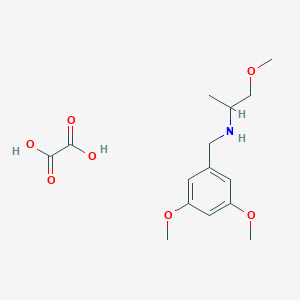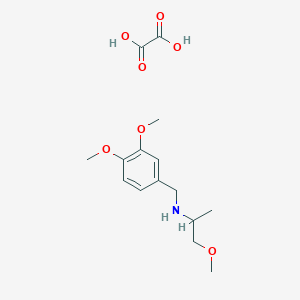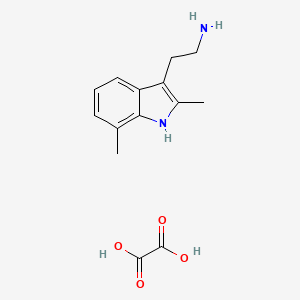
2-(7-Bromo-5-fluoro-2-methyl-1H-indol-3-YL)ethylamine oxalate
Vue d'ensemble
Description
2-(7-Bromo-5-fluoro-2-methyl-1H-indol-3-YL)ethylamine oxalate (2-BFE-IO) is a novel compound that has recently been developed as a potential therapeutic agent for certain medical conditions. It is a derivative of the parent compound 2-bromo-5-fluoro-2-methyl-1H-indol-3-yl ethylamine (2-BFE). 2-BFE-IO has a wide range of potential applications in the medical and scientific fields due to its unique chemical structure and properties.
Applications De Recherche Scientifique
Structural Studies in Salt Complexes of Antimigraine Drugs
A study by Sridhar et al. (2013) explored the structural aspects of Zolmitriptan hydrogen oxalate. This compound is related to 2-(7-Bromo-5-fluoro-2-methyl-1H-indol-3-YL)ethylamine oxalate and represents an example of salt complexes in antimigraine drugs. The study detailed the crystal structures and molecular orientations, contributing to the understanding of drug design and function.
Synthesis of Novel Tetrahydropyrazino[1,2-a]indoles
Katritzky et al. (2003) conducted research on the synthesis of novel compounds related to indole derivatives, including the synthesis of 2-(3-methyl-1H-indol-1-yl)ethylamine (Katritzky et al., 2003). Their work provided insights into novel synthetic methods and the potential applications of these compounds in various fields, including pharmacology and material science.
Antibacterial Activity of Oxalates and Acetamides
Arutyunyan et al. (2013) explored the synthesis and antibacterial activity of certain oxalates and acetamides related to this compound (Arutyunyan et al., 2013). This research provides valuable insights into the antimicrobial properties of these compounds and their potential use in medical applications.
5-HT1D Receptor Agonist Properties
Research by Barf et al. (1996) focused on the agonist activity of indolyethylamines at the 5-HT1D receptors, which are significant for understanding neurological processes and developing treatments for related disorders (Barf et al., 1996). These studies contribute to the pharmacological understanding of compounds structurally similar to this compound.
Cytotoxicity Evaluation of Indolinone Derivatives
Karalı et al. (2002) conducted a study on the synthesis and primary cytotoxicity evaluation of new 5‐Bromo‐3‐substituted‐hydrazono‐1H‐2‐indolinones, contributing to the understanding of the cytotoxic properties of indole derivatives, including those related to this compound (Karalı et al., 2002).
Tachykinin NK2 Receptor Antagonists
Research by Smith et al. (1995) described the synthesis of 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidines and their affinities for the tachykinin NK2 receptor (Smith et al., 1995). This research is relevant for understanding the therapeutic potential of indole derivatives in respiratory conditions.
Synthesis of Indole Derivatives
Several studies focus on the synthesis of various indole derivatives, including those structurally related to this compound, contributing to the development of novel compounds with potential applications in various scientific fields:
- Luo et al. (2019) studied the synthesis and crystal structure of a new mecarbinate derivative, providing insights into the structural characteristics of such compounds (Luo et al., 2019).
- García et al. (1992) reported the synthesis of α- and β-methyl derivatives of 2-[(5-methoxy-1-methyl)indol-2-yl]ethylamine as selective inhibitors of monoamine oxidases A and B, contributing to our understanding of their role in neurological disorders (García et al., 1992).
Propriétés
IUPAC Name |
2-(7-bromo-5-fluoro-2-methyl-1H-indol-3-yl)ethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2.C2H2O4/c1-6-8(2-3-14)9-4-7(13)5-10(12)11(9)15-6;3-1(4)2(5)6/h4-5,15H,2-3,14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUFVQPQTOZVRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC(=C2)F)Br)CCN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1048343-53-8 | |
| Record name | 1H-Indole-3-ethanamine, 7-bromo-5-fluoro-2-methyl-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048343-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Aminospiro[1,3-benzodioxole-2,1'-cyclopentane] hydrochloride](/img/structure/B3077357.png)

![1-[Chloro(difluoro)methoxy]-3-nitro-benzene](/img/structure/B3077377.png)
![3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione hydrochloride](/img/structure/B3077381.png)
![1-Methyl-4-{[(3-phenoxybenzoyl)amino]methyl}pyridinium iodide](/img/structure/B3077395.png)



![4-(2-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077415.png)
![4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077421.png)
![(3aS,6aS)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B3077424.png)
![Benzyl-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B3077429.png)

